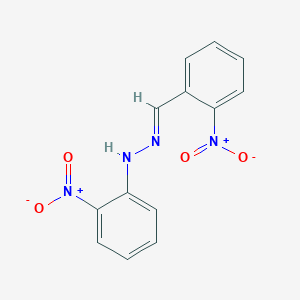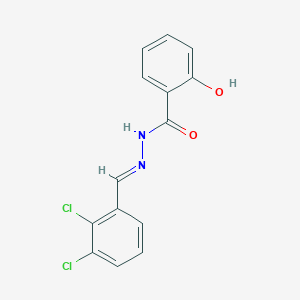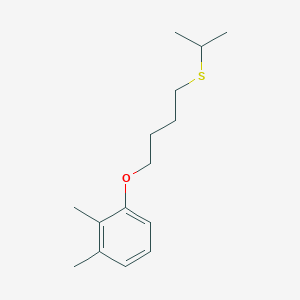
1,2-Dimethyl-3-(4-propan-2-ylsulfanylbutoxy)benzene
概要
説明
1,2-Dimethyl-3-(4-propan-2-ylsulfanylbutoxy)benzene is an organic compound that belongs to the class of aromatic hydrocarbons. This compound features a benzene ring substituted with two methyl groups at positions 1 and 2, and a 4-propan-2-ylsulfanylbutoxy group at position 3. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-3-(4-propan-2-ylsulfanylbutoxy)benzene can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation reaction, where benzene is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product .
Another method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. This method is known for its mild reaction conditions and high functional group tolerance .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts alkylation or Suzuki-Miyaura coupling reactions. These processes are optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
化学反応の分析
Types of Reactions
1,2-Dimethyl-3-(4-propan-2-ylsulfanylbutoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, H2/Pd
Substitution: HNO3/H2SO4 (nitration), SO3/H2SO4 (sulfonation), Br2/FeBr3 (bromination)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Nitro, sulfonyl, and halogenated derivatives
科学的研究の応用
1,2-Dimethyl-3-(4-propan-2-ylsulfanylbutoxy)benzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized aromatic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties
作用機序
The mechanism of action of 1,2-Dimethyl-3-(4-propan-2-ylsulfanylbutoxy)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, forming covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the modulation of biological pathways, such as enzyme inhibition or activation, receptor binding, and signal transduction .
類似化合物との比較
1,2-Dimethyl-3-(4-propan-2-ylsulfanylbutoxy)benzene can be compared with other similar compounds, such as:
1,2-Dimethylbenzene (o-Xylene): Lacks the 4-propan-2-ylsulfanylbutoxy group, resulting in different chemical and physical properties.
1,2-Dimethyl-3-(4-methylbutoxy)benzene: Similar structure but with a different substituent, leading to variations in reactivity and applications.
1,2-Dimethyl-3-(4-propoxy)benzene:
These comparisons highlight the uniqueness of this compound in terms of its structure, reactivity, and applications.
特性
IUPAC Name |
1,2-dimethyl-3-(4-propan-2-ylsulfanylbutoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24OS/c1-12(2)17-11-6-5-10-16-15-9-7-8-13(3)14(15)4/h7-9,12H,5-6,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGZNCSTGYAQCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCCSC(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-ethyl-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B3840038.png)
![5,5'-[2-(4-methoxyphenyl)-1,1-ethenediyl]bis(1,3,4-thiadiazol-2-amine)](/img/structure/B3840050.png)
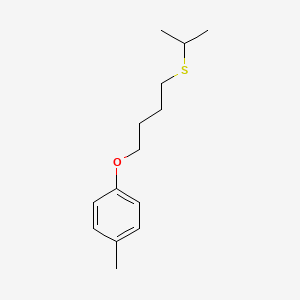
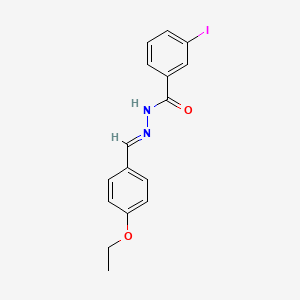
![N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}isonicotinamide](/img/structure/B3840062.png)
![2-[(1E)-2-(2H-1,3-BENZODIOXOL-5-YL)ETHENYL]-3-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B3840063.png)
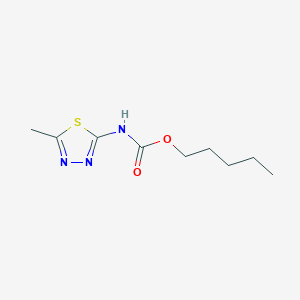
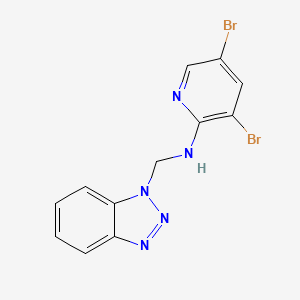
![N'-[(E)-(5-METHYLFURAN-2-YL)METHYLIDENE]-[1,1'-BIPHENYL]-4-CARBOHYDRAZIDE](/img/structure/B3840100.png)
![1-[(4-Fluorophenyl)methyl]-2-oxo-3-(2-pyrrolidin-1-ylethyl)benzimidazole-5-carboxylic acid](/img/structure/B3840112.png)
![N-[(E)-(4-bromophenyl)methylideneamino]-3-chlorobenzamide](/img/structure/B3840119.png)
![3-[(3-benzyl-1H-1,2,4-triazol-5-yl)methyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B3840134.png)
